2-Aminothiazole-4-carboxylic acid hydrobromide

Medicinal Chemistry Formulation Development In Vitro Assays

Procure this specific 2-aminothiazole-4-carboxylic acid hydrobromide salt—not the interchangeable free acid (CAS 40283-41-8) or 5-carboxylic acid isomer (40283-46-3). The hydrobromide salt ensures superior aqueous solubility critical for biological assays, while the 4-position carboxylic acid defines target engagement against M. tuberculosis (MIC 0.06 µg/mL), metallo-β-lactamases, and Protein Kinase CK2. Substituting free base or ester forms risks derailing validated synthetic pathways and structure-activity relationships essential for anti-TB and anti-infective discovery programs.

Molecular Formula C4H5BrN2O2S
Molecular Weight 225.07 g/mol
CAS No. 112539-08-9
Cat. No. B047002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-4-carboxylic acid hydrobromide
CAS112539-08-9
Molecular FormulaC4H5BrN2O2S
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=O)O.Br
InChIInChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H
InChIKeyDZRNWHJFOOMUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminothiazole-4-carboxylic Acid Hydrobromide (CAS 112539-08-9): Core Scaffold for Medicinal Chemistry and Procurement


2-Aminothiazole-4-carboxylic acid hydrobromide (CAS 112539-08-9), a hydrobromide salt of a 2-aminothiazole-4-carboxylic acid derivative, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. It is characterized by its molecular formula C4H5BrN2O2S and a molecular weight of 225.07 g/mol [1]. This compound's value is derived from the 2-aminothiazole core, a privileged scaffold recognized for its broad and diverse biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties [2]. Its procurement is driven by its utility as a starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic potential, making it a critical component in early-stage research and development.

Why 2-Aminothiazole-4-carboxylic Acid Hydrobromide (112539-08-9) Is Not an Interchangeable 2-Aminothiazole Scaffold


The 2-aminothiazole-4-carboxylic acid hydrobromide (CAS 112539-08-9) is not a generic, interchangeable 2-aminothiazole derivative. Its specific combination of a carboxylic acid group at the 4-position and its formulation as a hydrobromide salt directly impacts solubility, bioavailability, and downstream chemical manipulation, distinguishing it from its free acid (40283-41-8), ethyl ester (5398-36-7), and 5-carboxylic acid isomer (40283-46-3). Procurement of this precise salt form is crucial, as research demonstrates that even minor structural alterations in the aminothiazole class, such as changing the position of the carboxylic acid or substituting the amino group, can drastically alter biological activity and target engagement [1]. Substituting this specific hydrobromide salt with a free base or an alternative ester could derail a synthetic pathway, alter experimental solubility profiles, or negate key structure-activity relationships that are foundational to many 2-aminothiazole-based projects. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation Guide for 2-Aminothiazole-4-carboxylic Acid Hydrobromide (112539-08-9) Procurement


Enhanced Aqueous Solubility of the Hydrobromide Salt vs. Free Acid

The hydrobromide salt form of 2-aminothiazole-4-carboxylic acid (CAS 112539-08-9) exhibits significantly enhanced water solubility compared to its free acid counterpart (CAS 40283-41-8). While the free acid is described as sparingly soluble, the hydrobromide salt is readily soluble in water due to ionic interactions, facilitating its use in aqueous biological assays and reactions , .

Medicinal Chemistry Formulation Development In Vitro Assays

Potent Anti-Tubercular Scaffold with Low Nanomolar Activity Against M. tuberculosis H37Rv

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated potent, specific anti-tubercular activity against *Mycobacterium tuberculosis* H37Rv, the standard laboratory strain for TB drug discovery. A key derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited an MIC of 0.06 µg/mL (240 nM), while a closely related compound showed no whole-cell activity, highlighting the importance of the scaffold [1].

Antitubercular Drug Discovery Antimicrobial Resistance Whole-Cell Screening

Validated Scaffold for Metallo-β-Lactamase (MBL) Inhibitor Design

2-Aminothiazole-4-carboxylic acids (AtCs) have been specifically developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes responsible for resistance to carbapenem antibiotics. The core 2-aminothiazole-4-carboxylic acid motif is essential for mimicking the anchor pharmacophore of carbapenem hydrolysate, a feature not found in 2-aminothiazole-5-carboxylic acid isomers [1].

Antibiotic Resistance β-Lactamase Inhibition Carbapenemase

Positional Specificity: 4-Carboxylic Acid vs. 5-Carboxylic Acid Isomer in Allosteric Modulation

In the context of allosteric modulation of Protein Kinase CK2, the position of the carboxylic acid on the 2-aminothiazole ring is a critical determinant of activity. Structure-activity relationship (SAR) studies have identified that a carboxylic acid function at the 4-position is essential for CK2α inhibition, while variations in its position or number can diminish or abolish this activity [1].

Kinase Inhibition Allosteric Modulation Structure-Activity Relationship (SAR)

Optimal Research and Industrial Scenarios for Procuring 2-Aminothiazole-4-carboxylic Acid Hydrobromide (112539-08-9)


Lead Optimization in Antitubercular Drug Discovery

Procure this compound as the foundational scaffold for synthesizing and optimizing novel anti-tubercular agents. The 2-aminothiazole-4-carboxylate core has demonstrated potent whole-cell activity against *M. tuberculosis* H37Rv, with derivatives achieving MIC values as low as 0.06 µg/mL [1]. Its use is appropriate for structure-activity relationship (SAR) campaigns aimed at improving potency and pharmacokinetic properties of new chemical entities targeting TB. The hydrobromide salt ensures solubility in the aqueous media required for in vitro bacterial culture assays.

Development of Novel Metallo-β-Lactamase (MBL) Inhibitors

Utilize 2-aminothiazole-4-carboxylic acid hydrobromide as a validated starting point for the design and synthesis of broad-spectrum MBL inhibitors. Research has specifically identified the 2-aminothiazole-4-carboxylic acid (AtC) scaffold as an effective mimic of carbapenem hydrolysate, enabling potent inhibition of clinically relevant MBLs [2]. This scaffold offers a mechanistically rational alternative to the 5-carboxylic acid isomer, which lacks this specific biological validation.

Synthesis of Allosteric Protein Kinase CK2 Inhibitors

Employ this compound in medicinal chemistry programs targeting the development of selective, non-ATP-competitive inhibitors of Protein Kinase CK2. Structure-activity relationship (SAR) studies have identified the 2-aminothiazole-4-carboxylic acid moiety as a crucial pharmacophore for engaging the allosteric binding pocket of CK2α [3]. The hydrobromide salt form provides convenient handling and solubility for the diverse reaction conditions involved in derivative synthesis.

General Scaffold Derivatization in Aqueous Medicinal Chemistry

Use this hydrobromide salt as the preferred starting material for any synthetic project requiring the 2-aminothiazole-4-carboxylic acid core, especially when subsequent reactions or assays are performed in aqueous or polar solvent systems. Its enhanced water solubility compared to the free acid form , simplifies reaction setups and purification steps, reducing the need for strong acids or organic co-solvents that can complicate workflows or degrade sensitive intermediates.

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